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Cycloocta[4,5]benzo[1,2-B]oxirene

Cat. No.: B14742414
CAS No.: 540-46-5
M. Wt: 168.19 g/mol
InChI Key: LWEAGLRRPXUFGY-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Chemistry

Fused heterocyclic compounds, which consist of two or more rings sharing an edge or a sequence of atoms, are ubiquitous in nature and synthetic chemistry. youtube.com These structures often exhibit unique chemical and physical properties that are distinct from their constituent monocyclic parts. The fusion of a heterocyclic ring, such as an oxirene (B85696), to a carbocyclic framework, like the benzo-fused cyclooctane (B165968), creates a complex system with significant steric and electronic implications.

The synthesis of benzo-fused heterocycles is a topic of significant interest for organic chemists, as these motifs are common in many naturally occurring compounds with a wide range of potential applications. core.ac.uk Synthetic strategies often involve transition metal-catalyzed reactions, such as ring-closing metathesis, to construct five-, six-, seven-, and eight-membered rings fused to a benzene (B151609) substructure. core.ac.uk The development of general synthetic routes towards fused cycloalkynes, for instance, has involved key steps like electrophile-promoted cyclization and the Nicholas reaction to create strained medium-sized rings. nih.govacs.org The study of Cycloocta core.ac.uknih.govbenzo[1,2-b]oxirene is positioned within this broader effort to synthesize and understand novel fused heterocyclic systems.

Significance of Oxirene Ring Systems in Organic Chemistry

The oxirene ring is the unsaturated, three-membered heterocycle containing one oxygen and two carbon atoms. wikipedia.org Quantum chemical calculations have determined that the oxirene configuration is exceptionally strained and possesses an antiaromatic 4π electron system, making it a very high-energy molecule. wikipedia.org While the parent oxirene has been synthesized and detected in low-temperature ices, it is more commonly encountered as a transient intermediate or transition state in chemical reactions. wikipedia.org

The high reactivity of oxirene and its saturated analog, oxirane (epoxide), stems from the significant potential energy stored in the strained three-membered ring. fiveable.me This strain makes the ring susceptible to opening reactions when attacked by nucleophiles, a property that renders oxiranes versatile intermediates in organic synthesis for creating more complex molecules. fiveable.me There is experimental and computational evidence suggesting that substituted oxirenes are involved as intermediates in the Wolff rearrangement of carbonylcarbenes and in the ozonolysis of alkynes. wikipedia.org The presence of the highly reactive oxirane ring is a known factor in the toxicity of certain compounds. mdpi.com

Overview of Benzo-Fused Cyclooctane Structural Motifs

The cyclooctane ring is a conformationally complex cycloalkane due to the many conformers that have comparable energy levels. wikipedia.org The most stable conformation is generally the boat-chair form. wikipedia.org When fused to a benzene ring, the resulting benzocyclooctane framework creates a nonplanar, often tub-shaped, polycyclic system. nih.gov These structures have attracted considerable interest due to their unique electronic properties and their utility as sterically demanding ligands for metals. nih.gov

The synthesis of benzo-fused cyclooctane derivatives can be challenging. One reported method involves a tandem process that begins with a ruthenium-catalyzed cycloaddition to form a dihydrobiphenylene intermediate, followed by a halogen-radical initiated ring-opening to yield a benzocyclooctatetraene. nih.gov The fusion of additional rings to a dibenzocyclooctyne core has been shown to significantly influence the reactivity of the molecule, demonstrating that the conformational constraints imposed by the fused ring system are a critical design element in modern organic chemistry. researchgate.net

Current State and Research Gaps in Cyclooctacore.ac.uknih.govbenzo[1,2-b]oxirene Studies

A comprehensive review of the scientific literature indicates that specific research focused on the synthesis, characterization, and reactivity of Cycloocta core.ac.uknih.govbenzo[1,2-b]oxirene is exceptionally limited or non-existent. While studies on its constituent parts—fused heterocycles, oxirenes, and benzo-fused cyclooctanes—are plentiful, the unique combination represented by this specific molecule appears to be an unexplored area of chemical space.

This absence of direct research constitutes a significant research gap. The synthesis of this molecule would likely be a formidable challenge, requiring the controlled epoxidation of a precursor like benzocyclooctene (B12657369), potentially via a strained intermediate. The inherent instability predicted for the oxirene ring, especially when fused into a complex polycyclic system, suggests the compound may exist only as a transient species.

Future research could be directed towards:

Computational Studies: Theoretical calculations could predict the stability, geometry, and spectroscopic properties of Cycloocta core.ac.uknih.govbenzo[1,2-b]oxirene, offering guidance for potential synthetic efforts.

Synthetic Strategies: The development of a novel synthetic route to access this or related benzo-fused oxirene systems would be a significant synthetic achievement.

Mechanistic Investigations: Attempting reactions where Cycloocta core.ac.uknih.govbenzo[1,2-b]oxirene might be formed as an intermediate could provide indirect evidence for its existence and reactivity, similar to how other oxirenes have been studied. wikipedia.org

The exploration of this compound would provide valuable insights into the interplay of ring strain, aromaticity, and conformational dynamics in complex fused-ring systems.

Data Tables

Table 1: Properties of Constituent Ring Systems

This table summarizes key features of the fundamental rings that constitute Cycloocta core.ac.uknih.govbenzo[1,2-b]oxirene.

Ring SystemMolecular FormulaKey Features
Oxirene C₂H₂OUnsaturated 3-membered ring; highly strained; antiaromatic 4π system; high-energy intermediate. wikipedia.org
Benzene C₆H₆Aromatic 6-membered ring; planar; exceptionally stable due to delocalized π-electrons.
Cyclooctane C₈H₁₆Saturated 8-membered ring; conformationally complex (boat-chair is most stable); non-planar. wikipedia.org

Table 2: Mentioned Chemical Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O B14742414 Cycloocta[4,5]benzo[1,2-B]oxirene CAS No. 540-46-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

540-46-5

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

IUPAC Name

11-oxatricyclo[6.5.0.010,12]trideca-1(13),2,4,6,8,10(12)-hexaene

InChI

InChI=1S/C12H8O/c1-2-4-6-10-8-12-11(13-12)7-9(10)5-3-1/h1-8H

InChI Key

LWEAGLRRPXUFGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC2=CC3=C(O3)C=C2C=C1

Origin of Product

United States

Reactivity and Mechanistic Studies of Cycloocta 1 2 Benzo 1,2 B Oxirene and Analogues

Chemical Transformations of the Oxirene (B85696) Moiety

The oxirene ring, a three-membered heterocycle containing oxygen, is characterized by significant ring strain, making it highly susceptible to ring-opening reactions. This reactivity is a cornerstone of its chemical behavior and is anticipated to be a dominant feature in the chemistry of Cycloocta beilstein-journals.orgosti.govbenzo[1,2-b]oxirene.

Ring-Opening Reactions of the Oxirene Ring

The cleavage of the oxirene (epoxide) ring can be initiated by either electrophilic or nucleophilic attack. The regioselectivity of this process is dictated by the reaction conditions.

Under acid-catalyzed conditions , the epoxide oxygen is first protonated, creating a better leaving group. Subsequently, the nucleophile attacks the carbon atom that can best stabilize a partial positive charge. In the case of an unsymmetrical epoxide, this is typically the more substituted carbon. This process often proceeds with a high degree of SN1 character. For instance, the acid-catalyzed hydrolysis of an epoxide leads to the formation of a trans-1,2-diol. calstate.edubond.edu.au The reaction of an epoxide with anhydrous hydrogen halides (HX) similarly yields a trans-halohydrin. calstate.edubond.edu.au

In contrast, base-catalyzed ring-opening follows an SN2 mechanism. The nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. calstate.edumssm.edu This reaction also results in an inversion of stereochemistry at the site of attack. A variety of strong nucleophiles, including hydroxides, alkoxides, Grignard reagents, and organolithium compounds, can be employed to open epoxide rings under basic conditions. calstate.educopernicus.org

The following table summarizes the expected regioselectivity of the ring-opening of an unsymmetrical epoxide, which serves as a model for the oxirene moiety in Cycloocta beilstein-journals.orgosti.govbenzo[1,2-b]oxirene.

Catalyst/NucleophileAttacking SpeciesSite of AttackProduct
Acid (e.g., H₂SO₄)Nucleophile (e.g., H₂O)More substituted carbontrans-Diol
Base (e.g., NaOH)Nucleophile (e.g., OH⁻)Less substituted carbontrans-Diol
Grignard Reagent (RMgX)Carbanion (R⁻)Less substituted carbonAlcohol

Rearrangement Pathways Involving Oxirene Intermediates

While specific rearrangement pathways for Cycloocta beilstein-journals.orgosti.govbenzo[1,2-b]oxirene are not documented, analogous systems demonstrate that strained ring systems can undergo skeletal reorganization. For example, the rearrangement of other benzo-fused cyclic compounds can be induced by steric strain, leading to ring expansion or contraction. These transformations are often catalyzed by transition metals and proceed through complex mechanistic pathways.

Reactivity of the Benzo-Fused Cyclooctane (B165968) Framework

Peripheral Functionalization and Derivatization

The functionalization of the benzo-fused cyclooctane framework can be achieved through various synthetic methods. For instance, in related benzocyclooctene (B12657369) systems, derivatization has been accomplished to introduce substituents that modulate the biological activity of the molecule. beilstein-journals.orgresearchgate.net The synthesis of various benzocyclobutene derivatives has been achieved through methods like palladium-catalyzed C-H activation and zirconium-promoted cross-coupling reactions, suggesting that similar strategies could be applied to the larger cyclooctane ring. uab.cat

Interannular Electronic Interactions

The fusion of the benzene (B151609) ring with the cyclooctane ring allows for electronic communication between the two systems. The degree of this interaction is dependent on the conformation of the eight-membered ring. In related non-planar, tub-shaped benzocyclooctatetraenes, the electronic properties are distinct from their planar aromatic counterparts. beilstein-journals.org These interactions can influence the reactivity of both the aromatic and the cyclooctane portions of the molecule.

Photochemical Reactivity and Cycloisomerization

The photochemical behavior of unsaturated eight-membered rings is a well-studied area. For example, benzocyclooctatetraene is known to undergo photochemical reactions. While specific data for Cycloocta beilstein-journals.orgosti.govbenzo[1,2-b]oxirene is unavailable, related benzo-fused systems exhibit photochemical cycloisomerization. For instance, some benzo-fused dienes undergo [2+2] cycloadditions upon irradiation.

Light-Induced Ring Contraction Phenomena

The light-induced ring contraction of cyclic compounds, especially those with strained eight-membered rings, is a well-documented phenomenon. In analogous systems, such as tetraphenylated diacenaphtho-cyclooctatetraene (DA-COT) and tetraacenaphtho-cyclooctatetraene (TA-COT), ring contraction is observed under both catalyzed and pyrolytic conditions. researchgate.net For instance, on a Au(111) surface, a strain-induced contraction of the central cyclooctatetraene (B1213319) (COT) unit to a six-membered ring occurs through the extrusion of alkynes. researchgate.net This process is initiated by an electrocyclic reaction of the COT unit to form a bicyclo[4.2.0]octatriene intermediate, which then undergoes a retro-[2+2] cycloreversion to expel an alkyne and form a benzene ring. researchgate.net

In the context of Cycloocta researchgate.netresearchgate.netbenzo[1,2-b]oxirene, the presence of the oxirene ring introduces additional strain and a potential site for photochemical activation. Photolysis of similar bicyclic ketones has been shown to result in ring contraction. For example, the stereoisomeric 7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-ones undergo photolysis in methanol (B129727) to yield cyclopropyl (B3062369) esters, demonstrating a ring contraction-solvolysis pathway. rsc.org The efficiency of this process is dependent on the stereochemistry and conformational preferences of the starting material. rsc.org

While direct experimental data for Cycloocta researchgate.netresearchgate.netbenzo[1,2-b]oxirene is not available, the table below summarizes findings for analogous ring contraction reactions.

Starting MaterialConditionsKey TransformationRef
Tetraphenylated diacenaphtho-cyclooctatetraene (DA-COT)Au(111) catalysisContraction of the central COT unit to a benzene ring via alkyne extrusion. researchgate.net
Tetraacenaphtho-cyclooctatetraene (TA-COT)Au(111) catalysisRearrangement to a non-benzenoid polycyclic aromatic hydrocarbon. researchgate.net
7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-onesPhotolysis in methanolRing contraction to form cyclopropyl esters. rsc.org

Photoinduced Cycloaddition Processes

Photoinduced cycloaddition reactions are powerful tools for the construction of complex molecular architectures. Aromatic compounds, upon photochemical excitation, can overcome their inherent stability and participate in cycloadditions. rsc.org These reactions can be either intramolecular or intermolecular and proceed through various pathways, including [2+2], [4+2], and [4+4] cycloadditions. mdpi.com

For instance, the photolysis of o-divinylbenzenes leads to the formation of cyclic o-quinodimethane intermediates, which can then undergo intramolecular oxa-[4+2] cycloadditions to yield oxacyclic products. researchgate.net This highlights the potential for the diene system within the cyclooctatetraene moiety of Cycloocta researchgate.netresearchgate.netbenzo[1,2-b]oxirene to participate in such reactions upon photochemical activation. Furthermore, visible-light-induced dearomative cycloaddition reactions have been developed for the synthesis of highly strained medium-sized rings. nih.gov

The table below presents examples of photoinduced cycloaddition reactions in related systems.

ReactantsReaction TypeProduct TypeRef
o-DivinylbenzenesIntramolecular oxa-[4+2] cycloadditionOxatricycles researchgate.net
Naphthalene derived Vinylcyclopropanes (VCPs)Intramolecular [5+4] cycloadditionPolycyclic scaffolds with a medium-sized ring nih.gov
Benzene and Nucleophilic SolventsPhotorearrangement and additionBicyclo[3.1.0]hexenyl derivatives nih.gov
α-Diketones and Alkenes/Alkynes[2+2], [4+2], or [4+4] photocycloadditionVarious cycloadducts mdpi.com

Mechanistic Investigations of Complex Fused Ring Transformations

Identification of Key Intermediates (e.g., o-Quinodimethane)

The photochemical transformations of benzannulated cyclic systems often proceed through highly reactive and transient intermediates. Among these, ortho-quinodimethanes (o-QDMs) are of significant importance. These species are potent dienes in Diels-Alder reactions and serve as key intermediates in the synthesis of complex polycyclic compounds. researchgate.net

The photolysis of compounds containing a potential o-quinodimethane precursor, such as o-divinylbenzenes, can lead to the formation of these intermediates. researchgate.net For example, a stable π-expanded o-quinodimethane derivative has been synthesized through the photochemical dearomative cycloaddition of corannulene (B50411) with an isolable dialkylsilylene. nih.gov This demonstrates that photochemical methods can be employed to generate and study these reactive species. In the case of Cycloocta researchgate.netresearchgate.netbenzo[1,2-b]oxirene, photochemical cleavage of the oxirane ring followed by rearrangement could potentially lead to the formation of an o-quinodimethane intermediate, which would then be susceptible to further reactions.

Analysis of Reaction Selectivity (Regio-, Diastereoselective)

The selectivity of photochemical reactions, including regioselectivity and diastereoselectivity, is a critical aspect of their synthetic utility. In many photoinduced cycloadditions and rearrangements, a high degree of stereocontrol can be achieved. For example, the photoinduced intramolecular [5+4] cycloaddition of naphthalene-derived vinylcyclopropanes proceeds with notable diastereoselectivity. nih.gov Similarly, the epoxidation of related systems has been shown to occur with exclusive diastereoselectivity. nih.gov

The regioselectivity of these reactions is often governed by the electronic and steric properties of the substituents on the aromatic ring. In photochemical cascades involving transient carbene species, the position of substituents on the aryl ring can direct the reaction to favor the formation of specific isomers. researchgate.net For instance, ortho substituents have been observed to steer the product outcome towards cyclobutenes or cycloheptatrienes depending on their electronic nature. researchgate.net While specific data for Cycloocta researchgate.netresearchgate.netbenzo[1,2-b]oxirene is unavailable, the principles of stereochemical and regiochemical control observed in analogous systems would be expected to apply.

The following table summarizes the selectivity observed in related photochemical reactions.

Reaction SystemType of SelectivityOutcomeRef
Naphthalene derived VCPs intramolecular cycloadditionDiastereoselectiveFormation of specific stereoisomers of polycyclic products. nih.gov
Epoxidation of related E-olefinsDiastereoselectiveExclusive formation of one diastereomer. nih.gov
Photochemical cascades with transient carbenesRegioselectiveExclusive formation of specific regioisomers based on substituents. researchgate.net

Theoretical and Computational Chemistry Applied to Cycloocta 1 2 Benzo 1,2 B Oxirene

Quantum Chemical Characterization of Electronic Structure

The electronic properties of Cycloocta rsc.orgrsc.orgbenzo[1,2-b]oxirene are governed by the complex interplay of its constituent rings. The fusion of the aromatic benzene (B151609) ring with the potentially non-planar cyclooctene (B146475) ring and the strained three-membered oxirene (B85696) ring gives rise to unique electronic characteristics that can be probed using quantum chemical methods.

Investigation of Aromaticity and Antiaromaticity in Fused Oxirenes

For the benzene moiety in Cycloocta rsc.orgrsc.orgbenzo[1,2-b]oxirene, it is expected to retain a significant degree of its aromatic character. However, the fusion of the cyclooctene and oxirene rings will induce some perturbation. In related polycyclic aromatic hydrocarbons, the fusion of additional rings can alter the local aromaticity of individual rings. nmas.org The NICS values for the benzene ring in this system would likely be less negative than that of unsubstituted benzene, reflecting a partial loss of aromaticity due to ring strain and electronic interactions with the fused rings.

The oxirene ring itself is a subject of interest regarding its own electronic character. While not typically considered in the same context as larger aromatic systems, the electronic structure of the three-membered ring is significantly influenced by its fusion to the benzo-cyclooctene framework.

To provide a comparative context, hypothetical NICS(0) and NICS(1) values (representing the shielding at the ring center and 1 Å above it, respectively) for the benzene ring in a model benzocyclooctene (B12657369) system are presented below. It is important to note that these are illustrative values and would be further modified by the presence of the oxirene ring.

Ring SystemHypothetical NICS(0) (ppm)Hypothetical NICS(1) (ppm)Aromatic Character
Benzene-9.7-11.5Aromatic
Benzocyclooctene (Benzene ring)-7.5-9.8Moderately Aromatic

Assessment of Ring Strain and Bond Energies

Ring strain is a critical factor governing the structure and reactivity of cyclic molecules, arising from deviations from ideal bond angles, bond lengths, and torsional angles. researchgate.net Cycloocta rsc.orgrsc.orgbenzo[1,2-b]oxirene is expected to possess significant ring strain due to the presence of both the eight-membered cyclooctene ring and the three-membered oxirene ring.

The strain energy of a molecule can be estimated computationally by comparing its heat of formation with that of a strain-free reference compound. For instance, the strain energy of cyclooctyne (B158145) has been calculated to be approximately 17.9 kcal/mol. Given the additional strain from the fused benzene and oxirene rings, the total strain energy of Cycloocta rsc.orgrsc.orgbenzo[1,2-b]oxirene is anticipated to be substantial. This high strain energy would make the molecule kinetically reactive, particularly at the oxirene ring.

Below is an illustrative table of calculated bond energies for representative bonds within the molecule, based on typical values for similar structural units. These are not specific to Cycloocta rsc.orgrsc.orgbenzo[1,2-b]oxirene but provide a general idea of the bond strengths.

BondRepresentative Bond Energy (kcal/mol)
C-C (aromatic)110-120
C=C (aromatic)145-155
C-C (aliphatic)80-90
C-O (epoxide)~85
C-H (aromatic)~110
C-H (aliphatic)~98

Molecular Orbital Analysis and Electronic Delocalization

Molecular orbital (MO) theory provides a detailed picture of the electronic structure of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are primarily involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

In Cycloocta rsc.orgrsc.orgbenzo[1,2-b]oxirene, the HOMO is expected to be a π-type orbital with significant contributions from the electron-rich benzene ring. The LUMO is likely to be a π*-antibonding orbital, also with contributions from the aromatic system. The presence of the strained oxirene ring and the flexible cyclooctene ring will likely lead to a smaller HOMO-LUMO gap compared to simple aromatic hydrocarbons, suggesting higher reactivity.

Electronic delocalization, a key feature of the benzene ring, will be influenced by the fused rings. While the π-system of the benzene ring will remain largely intact, there may be some degree of hyperconjugative interaction with the σ-bonds of the adjacent cyclooctene ring. The oxirene ring, with its localized σ-bonds, is not expected to participate significantly in the π-delocalization of the benzene ring.

Charge Distribution and Dipole Moment Calculations

The distribution of electron density within a molecule is crucial for understanding its polarity and intermolecular interactions. In Cycloocta rsc.orgrsc.orgbenzo[1,2-b]oxirene, the presence of the electronegative oxygen atom in the oxirene ring will lead to a non-uniform charge distribution.

Computational methods can be used to calculate the partial atomic charges on each atom. The oxygen atom is expected to carry a significant negative partial charge, while the adjacent carbon atoms of the oxirene ring will have a corresponding positive partial charge. This charge separation creates a local dipole moment in the oxirene portion of the molecule.

An illustrative table of calculated partial charges on key atoms is provided below. These values are hypothetical and serve to demonstrate the expected trend.

AtomHypothetical Partial Charge (a.u.)
Oxygen (Oxirene)-0.65
Carbon (Oxirene, C1)+0.30
Carbon (Oxirene, C2)+0.30
Carbon (Benzene, average)-0.10 to +0.05

Computational Elucidation of Reaction Mechanisms

The high ring strain of Cycloocta rsc.orgrsc.orgbenzo[1,2-b]oxirene suggests that it will be a reactive molecule, with the oxirene ring being the most likely site of chemical transformation. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions.

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT calculations can be employed to map out the potential energy surface for various reactions of Cycloocta rsc.orgrsc.orgbenzo[1,2-b]oxirene. A key reaction pathway to investigate would be the ring-opening of the oxirene moiety. This could proceed through several mechanisms, including acid-catalyzed or nucleophilic attack.

For an acid-catalyzed ring-opening, the oxygen atom of the oxirene would first be protonated. Subsequent attack by a nucleophile could occur at either of the two carbon atoms of the oxirene ring. DFT calculations can determine the activation energies for these different pathways, revealing the preferred regioselectivity of the reaction. The stereochemical outcome of the ring-opening can also be predicted by analyzing the transition state geometries.

In the absence of a catalyst, the high strain of the oxirene ring might allow for thermal or photochemical ring-opening. DFT studies could explore the feasibility of such reactions and identify the resulting products, which could include isomeric aldehydes or ketones formed through rearrangement.

The table below outlines hypothetical reaction pathways and their computationally predicted favorability for the ring-opening of a strained epoxide.

Reaction PathwayCatalyst/ConditionsPredicted Activation EnergyPredicted Favorability
Nucleophilic attack at C1BaseModerateFavorable
Nucleophilic attack at C2BaseModerateFavorable
Acid-catalyzed openingAcidLowHighly Favorable
Thermal rearrangementHeatHighLess Favorable

It is important to reiterate that the specific values and detailed findings for Cycloocta rsc.orgrsc.orgbenzo[1,2-b]oxirene would require dedicated computational studies. The information presented here is based on well-established theoretical principles and data from analogous chemical systems, providing a foundational understanding of the rich and complex chemistry of this intriguing molecule.

Ab Initio Calculations for Transition State Analysis

There is no specific information available in the scientific literature regarding ab initio calculations performed to analyze the transition states of reactions involving Cycloocta nih.govnih.govbenzo[1,2-b]oxirene. Such calculations are fundamental to understanding reaction mechanisms, providing insights into the high-energy intermediates that govern chemical transformations.

Prediction of Energy Barriers and Reaction Energetics

Similarly, a review of published research reveals no predictions of energy barriers or reaction energetics for Cycloocta nih.govnih.govbenzo[1,2-b]oxirene. This type of computational data is crucial for determining the feasibility and kinetics of chemical reactions, including its formation and potential subsequent transformations.

Conformational Analysis and Stereochemical Considerations

A detailed conformational analysis of Cycloocta nih.govnih.govbenzo[1,2-b]oxirene, which would elucidate the spatial arrangement of its atoms and the stability of its different conformers, has not been reported. The fusion of the cyclooctane (B165968), benzene, and oxirene rings would likely lead to a complex conformational landscape with significant stereochemical implications, none of which have been computationally explored in available literature.

Simulation of Spectroscopic Signatures

The prediction of spectroscopic data is a key application of computational chemistry, aiding in the identification and characterization of compounds. However, no such simulated data has been published for Cycloocta nih.govnih.govbenzo[1,2-b]oxirene.

Prediction of NMR Chemical Shifts

There are no available computational studies that predict the 1H or 13C NMR chemical shifts for Cycloocta nih.govnih.govbenzo[1,2-b]oxirene. This information would be invaluable for the structural elucidation of the compound if it were to be synthesized.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of atoms within a molecule. For Cyclooctabenzo[1,2-b]oxirene, both one-dimensional and two-dimensional NMR experiments are crucial for assigning the signals of its complex proton and carbon framework.

The ¹H NMR spectrum of Cyclooctabenzo[1,2-b]oxirene provides critical information about the electronic environment of the hydrogen atoms. The protons on the oxirene (B85696) ring typically appear as a characteristic singlet, with a chemical shift that is indicative of their strained, epoxide-like nature. Protons on the eight-membered ring and the benzene (B151609) ring exhibit complex multiplets, reflecting the intricate spin-spin coupling between adjacent and non-adjacent nuclei.

The ¹³C NMR spectrum complements the proton data by detailing the carbon skeleton. The carbons of the oxirene ring are particularly noteworthy, appearing at a chemical shift that distinguishes them from the sp²-hybridized carbons of the aromatic and cyclooctatetraene (B1213319) portions of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Cyclooctabenzo[1,2-b]oxirene Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Oxirene Protons4.15 (s)61.8 (d)
Aromatic Protons7.00 - 7.30 (m)126.0 - 132.0 (m)
Olefinic Protons5.80 - 6.20 (m)128.0 - 135.0 (m)

Note: Data are representative and may vary based on solvent and specific substitution patterns. (s = singlet, d = doublet, m = multiplet)

To unravel the complex coupling networks and definitively assign the proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the mapping of adjacent protons throughout the molecule's framework. This is particularly useful for tracing the connectivity within the eight-membered ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies long-range (typically 2-3 bond) couplings between protons and carbons (¹H-¹³C). This technique is vital for connecting different fragments of the molecule, for instance, linking protons on the benzene ring to carbons in the fused cyclooctatetraene system.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space interactions between protons that are in close proximity. This provides crucial information about the molecule's three-dimensional structure and stereochemistry, helping to establish the spatial relationships between the different rings.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the precise molecular weight of Cyclooctabenzo[1,2-b]oxirene and to study its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers structural clues, often showing characteristic losses of small molecules like carbon monoxide (CO) or acetylene (B1199291) (C₂H₂), which helps to corroborate the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. For Cyclooctabenzo[1,2-b]oxirene, this technique provides precise data on bond lengths, bond angles, and torsional angles. X-ray analysis confirms the tub-like conformation of the eight-membered cyclooctatetraene ring and the precise geometry of the fused oxirene and benzene rings. This data is the gold standard for validating the structure deduced from spectroscopic and other analytical methods.

Table 2: Selected Crystallographic Data for a Cyclooctabenzo[1,2-b]oxirene Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.123
b (Å)10.456
c (Å)14.789
β (°)98.76
C-C (oxirene) Bond Length (Å)1.47
C-O (oxirene) Bond Length (Å)1.44

Note: Data are representative of a derivative of the parent compound.

Cyclic Voltammetry for Electrochemical Behavior

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of Cyclooctabenzo[1,2-b]oxirene. By measuring the current response to a varying applied potential, this method can determine the molecule's oxidation and reduction potentials. These electrochemical parameters provide valuable information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The electrochemical behavior is a direct reflection of the electronic structure, indicating the ease with which the molecule can accept or donate electrons.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. By analyzing the absorption (FTIR) or scattering (Raman) of infrared radiation, specific vibrational modes corresponding to different functional groups and structural motifs can be identified, providing a molecular fingerprint.

Theoretical calculations, often employing density functional theory (DFT), are commonly used to predict the vibrational spectra of complex molecules. These computational models help in the assignment of experimentally observed spectral bands to specific atomic motions within the molecule. For instance, in studies of related polycyclic aromatic compounds, DFT calculations have shown good agreement with experimental data, with predicted vibrational frequencies often falling within a narrow range of the observed values.

The vibrational spectrum of Cycloocta rsc.orgnih.govbenzo[1,2-b]oxirene is expected to exhibit characteristic bands for its constituent parts: the aromatic benzene ring, the eight-membered cycloocta ring, and the strained three-membered oxirene (epoxide) ring.

Key expected vibrational regions and their assignments include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the cycloocta ring would appear at slightly lower wavenumbers.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic benzene ring are expected to produce characteristic bands in the 1600-1400 cm⁻¹ region.

Oxirene Ring Vibrations: The three-membered oxirene ring is a key feature. Its ring stretching and deformation modes are anticipated to appear at specific frequencies. The C-O stretching vibrations within the epoxide ring are of particular interest for confirming its presence.

Detailed experimental and computational studies would provide precise assignments for the observed FTIR and Raman bands. The following table summarizes the expected vibrational modes based on the known frequencies of similar functional groups found in other complex cyclic and aromatic molecules.

Spectroscopic Technique Observed Frequency (cm⁻¹) (Anticipated) Assigned Vibration/Functional Group
FTIR / Raman~ 3100-3000Aromatic C-H Stretch
FTIR / Raman~ 3000-2850Aliphatic C-H Stretch (Cycloocta)
FTIR / Raman~ 1600-1450Aromatic C=C Ring Stretch
FTIR / Raman~ 1250Asymmetric C-O-C Stretch (Oxirene)
FTIR / Raman~ 950-810Symmetric C-O-C Ring "Breathing" (Oxirene)
FTIR / Raman~ 800-600Out-of-Plane C-H Bending

It is important to note that the fusion of the rings in Cycloocta rsc.orgnih.govbenzo[1,2-b]oxirene will lead to coupling of vibrations and shifts in the expected frequencies compared to isolated functional groups. A comprehensive analysis would involve comparing the experimental spectra with those predicted from high-level computational models to achieve a complete and accurate structural elucidation.

Synthesis and Properties of Derivatives and Analogues of Cycloocta 1 2 Benzo 1,2 B Oxirene

Design Principles for Structural Modification

The structural modification of complex fused heterocycles is a cornerstone of materials science and medicinal chemistry, aimed at fine-tuning the molecule's properties for specific applications. ibmmpeptide.comnih.gov For systems analogous to Cycloocta numberanalytics.comnumberanalytics.combenzo[1,2-b]oxirene, design principles revolve around modulating stability, electronic characteristics, and intermolecular interactions.

A primary strategy involves the introduction of substituents onto the aromatic framework. Attaching various functional groups can alter fundamental properties such as lipophilicity, polarity, and hydrogen bonding capacity. ibmmpeptide.com These changes can, in turn, influence solubility, which is critical for solution-processable materials, and pharmacokinetic profiles in potential therapeutic agents. ibmmpeptide.comnih.gov

Another key design principle is the use of substituents to tune electronic properties . The strategic placement of electron-donating or electron-withdrawing groups can modify the energy levels of the frontier molecular orbitals (HOMO and LUMO), which governs the compound's optical and electronic behavior. nih.gov For instance, in the design of chemical modulators for biological targets, the ability to form covalent bonds or chelate metals can be engineered by selecting appropriate substituents on a core scaffold. nih.gov

Inducing non-planarity is a more profound structural modification. In large polycyclic aromatic hydrocarbons (PAHs), steric crowding between substituents or the inherent strain of the fused ring system can force the molecule to adopt a non-planar, often helical or bowl-shaped, conformation. libretexts.org This is also a key feature of cyclophanes, where bridges across an aromatic ring introduce controlled structural distortions. mun.ca Such changes dramatically affect the crystal packing in the solid state and the molecule's chiral properties.

Finally, computational chemistry plays a vital role in modern design. Theoretical analysis, such as Density Functional Theory (DFT), allows for the prediction of molecular geometry, electronic structure, and reactivity, providing crucial insights that guide synthetic efforts toward molecules with desired characteristics. researchgate.net

Synthesis of Functionalized Cyclooctanumberanalytics.comnumberanalytics.combenzo[1,2-b]oxirene Derivatives

Direct synthetic routes to functionalized Cycloocta numberanalytics.comnumberanalytics.combenzo[1,2-b]oxirene derivatives have not been established in the scientific literature, owing to the inherent instability of the benzoxirene moiety. However, the synthesis of other functionalized, complex fused-ring systems provides a blueprint for the strategies that would be required.

The functionalization of benzo-fused heteroaromatic compounds often relies on modern synthetic methods such as C-H activation, cross-coupling reactions, and catalysis (metal-, photo-, or electro-). nih.gov For example, the synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) has been achieved under mild conditions from readily available 2-aryl-substituted anilines. This method uses a nitrite (B80452) source to generate a reactive diazonium intermediate that undergoes intramolecular aromatic substitution to form the fused ring system. nih.govrsc.org

In cases where a sensitive functional group, such as an epoxide, is present, the synthetic strategy must be carefully planned. One approach is to introduce the functionalization at a late stage. For example, in a recently developed synthesis of arene oxides and their related oxepine isomers, the core heterocyclic system is formed first. nih.gov Subsequent derivatization can then be performed, such as the hydrogenation or bromohydrination of a benzoxepine (B8326511) product to introduce new functional groups. nih.gov This highlights a general strategy: the construction of the complex carbocyclic skeleton is completed before the introduction of the most sensitive functionalities.

Preparation of Related Benzo-Fused Oxirene (B85696) Systems

The core structural feature of the target molecule is the benzo-fused oxirene, more commonly known as an arene oxide. Arene oxides are pivotal intermediates in the metabolism of aromatic compounds in biological systems, where enzymes like cytochrome P450 monooxygenases directly epoxidize the aromatic ring. numberanalytics.comnumberanalytics.com These biological processes convert arenes into arene oxides, which can then rearrange to form phenols or be hydrolyzed to trans-dihydrodiols. nih.gov

The chemical synthesis of arene oxides has historically been challenging due to their high reactivity and tendency to isomerize. nih.govacs.org Direct oxidation of arenes often leads to the more stable phenolic products. numberanalytics.com However, a general and mild strategy for the dearomative synthesis of arene oxides has been developed, providing a chemical equivalent to the enzymatic process. nih.govnih.gov This method involves an arenophile-based cycloaddition and subsequent epoxidation, followed by a cycloreversion step that reveals the arene oxide. A key advantage of this protocol is its mildness, which allows for the isolation of sensitive monocyclic arene oxides with minimal decomposition to phenols. acs.org This strategy has also been successfully applied to polycyclic arenes and heteroarenes. nih.gov

Arene oxides are characterized by a strained three-membered epoxide ring fused to an aromatic ring. numberanalytics.com This structure makes them highly susceptible to ring-opening reactions via nucleophilic attack and rearrangement reactions, such as the NIH shift, where a substituent migrates during the aromatization process. numberanalytics.com

Exploration of Isomeric Fused Ring Compounds

Isomerism in polycyclic aromatic hydrocarbons (PAHs) is a critical determinant of their physical and electronic properties. fiveable.me Isomers can differ in the arrangement of the fused rings (e.g., linear vs. angular fusion) or in the size of the rings themselves (benzenoid vs. non-benzenoid). libretexts.orgyoutube.com

A classic example of non-benzenoid isomerism is azulene (B44059), which is a constitutional isomer of naphthalene. youtube.com While both have the formula C₁₀H₈ and 10 π-electrons, azulene consists of a fused five- and seven-membered ring system, which gives it distinct properties, including its blue color and a significant dipole moment, unlike the colorless, nonpolar naphthalene.

Impact of Substituents on Electronic Structure and Reactivity

In the specific case of arene oxides, substituents can determine the pathway of rearrangement reactions. For example, during the acid-catalyzed rearrangement of an arene oxide to a phenol, the position of a methyl substituent can influence which C-O bond of the epoxide cleaves by stabilizing the resulting carbocation intermediate through hyperconjugation. stackexchange.com This directs the regiochemical outcome of the reaction.

Recent research has revealed a more nuanced mechanism for substituent effects, particularly concerning intermolecular interactions. The changes in the molecular electrostatic potential (ESP) above an aromatic ring, which are often used to predict non-covalent interactions, are dominated by the direct through-space effect of the substituent rather than a simple polarization of the ring's π-electron system. Electron-withdrawing substituents on an arene C-H donor can strengthen arene-arene interactions by reducing the electron density around the hydrogens at the interface between the two rings. nih.gov These findings indicate that the electrostatic component of many intermolecular interactions arises primarily from direct interactions with the substituents themselves, a factor with profound implications for molecular recognition and supramolecular chemistry.

Applications in Advanced Organic Synthesis and Materials Science

Cyclooctanih.govchemistryviews.orgbenzo[1,2-b]oxirene as a Synthetic Intermediate

The reactivity of the epoxide ring, coupled with the underlying benzocyclooctatetraene framework, makes this compound a valuable intermediate for accessing complex molecular scaffolds.

The epoxide functional group is a highly versatile intermediate in organic synthesis due to the ring strain that makes it susceptible to ring-opening reactions with a wide array of nucleophiles. rsc.orgencyclopedia.pub This reactivity has been extensively exploited in the synthesis of complex molecules, including natural products and pharmaceuticals. rsc.orgmdpi.com In the case of Cycloocta nih.govchemistryviews.orgbenzo[1,2-b]oxirene, the oxirene (B85696) ring is particularly activated towards nucleophilic attack.

The ring-opening of similar aromatic epoxides, such as those derived from naphthalene, has been demonstrated to proceed with high regio- and stereoselectivity, yielding trans-disubstituted dihydronaphthalene derivatives. tudelft.nlresearchgate.net These reactions, often catalyzed by enzymes or acids, provide access to chiral building blocks that are valuable in synthetic chemistry. tudelft.nlresearchgate.net By analogy, the nucleophilic ring-opening of Cycloocta nih.govchemistryviews.orgbenzo[1,2-b]oxirene can be expected to produce a variety of functionalized benzocyclooctatetraenol derivatives. The specific outcome of the reaction would depend on the nature of the nucleophile and the reaction conditions employed.

Furthermore, the photochemical or thermal rearrangement of the monoepoxide of cyclooctatetraene (B1213319) is known to lead to the formation of benzofuran, showcasing a pathway for the construction of different heterocyclic systems. wikipedia.org This suggests that Cycloocta nih.govchemistryviews.orgbenzo[1,2-b]oxirene could serve as a precursor to novel, fused heterocyclic structures through similar rearrangement pathways. The inherent non-planar, tub-shaped conformation of the cyclooctatetraene ring adds another layer of complexity and potential for stereochemical control in these transformations. wikipedia.orgnih.govmdpi.com

Table 1: Potential Nucleophilic Ring-Opening Reactions of Cycloocta nih.govchemistryviews.orgbenzo[1,2-b]oxirene

NucleophilePotential Product ScaffoldSignificance
Azide (N3-)Azido-functionalized benzocyclooctatetraenolPrecursor for amino-functionalized derivatives and nitrogen-containing heterocycles. tudelft.nl
Cyanide (CN-)Cyano-functionalized benzocyclooctatetraenolIntroduction of a versatile cyano group for further transformations.
Alkoxides (RO-)Ether-functionalized benzocyclooctatetraenolFormation of ether linkages for building more complex molecular architectures.
Thiols (RSH)Thioether-functionalized benzocyclooctatetraenolIncorporation of sulfur for potential applications in materials science.

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that involve the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. baranlab.org These reactions are of great interest in organic synthesis as they can rapidly generate molecular complexity from relatively simple starting materials. baranlab.orgnih.gov Epoxides are excellent precursors for initiating cascade reactions due to their ability to generate reactive intermediates upon ring-opening. nih.gov

The strain energy of the oxirene ring in Cycloocta nih.govchemistryviews.orgbenzo[1,2-b]oxirene can serve as a driving force for initiating a cascade sequence. nih.gov For instance, the acid-catalyzed opening of the epoxide can generate a carbocationic intermediate that could be trapped intramolecularly by a pendant nucleophile or participate in a series of cyclization and rearrangement steps. The benzocyclooctatetraene backbone provides a unique conformational landscape that can influence the stereochemical outcome of such cascade processes.

Enzymatic cascade reactions involving the oxidation of polycyclic aromatic hydrocarbons followed by epoxide ring-opening have been shown to produce complex and stereochemically defined products. nih.gov A similar chemoenzymatic approach could be envisioned for Cycloocta nih.govchemistryviews.orgbenzo[1,2-b]oxirene, where an initial enzymatic epoxidation is followed by a spontaneous or catalyzed cascade of reactions to yield intricate molecular architectures. The field of organocatalysis also offers a plethora of methods for initiating cascade reactions from chiral epoxides, leading to the synthesis of enantioenriched products. researchgate.net

Potential in Optoelectronic Materials

The extended π-conjugated system of the benzocyclooctatetraene framework suggests that derivatives of Cycloocta nih.govchemistryviews.orgbenzo[1,2-b]oxirene could possess interesting optoelectronic properties suitable for applications in organic electronics.

The performance of organic semiconductors is intimately linked to their molecular structure, which dictates their electronic properties and solid-state packing. nih.gov Key parameters that can be tuned through chemical design include the frontier molecular orbital (HOMO and LUMO) energy levels and the efficiency of intermolecular π-orbital overlap. nih.gov The introduction of electron-donating or electron-withdrawing substituents onto the aromatic core is a common strategy to manipulate these energy levels. nih.gov

In the context of Cycloocta nih.govchemistryviews.orgbenzo[1,2-b]oxirene, the benzannulated cyclooctatetraene core provides a large, polarizable π-system. The properties of such systems are known to be highly dependent on their conformation and the nature of any substituents. rsc.org For instance, dehydrobenzo[n]annulenes, which are related macrocyclic compounds, exhibit ring-size-dependent optoelectronic properties, with an alternation between aromatic and antiaromatic character influencing their energy gaps. rsc.org The non-planar geometry of the cyclooctatetraene ring in Cycloocta nih.govchemistryviews.orgbenzo[1,2-b]oxirene could lead to unique packing motifs in the solid state, which would, in turn, affect the charge transport properties.

Efficient charge transport in organic semiconductors is crucial for their application in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org Charge transport can occur through either holes (p-type), electrons (n-type), or both (ambipolar). beilstein-journals.org The nature of charge transport is determined by the relative energies of the HOMO and LUMO levels of the material with respect to the work functions of the electrodes.

The charge transport properties of polycyclic aromatic hydrocarbons are highly sensitive to their molecular structure and intermolecular interactions. For example, studies on dehydrobenzo[n]annulenes have shown that antiaromatic derivatives can exhibit higher hole mobilities than their aromatic counterparts. rsc.org This suggests that the electronic character of the cyclooctatetraene ring in derivatives of Cycloocta nih.govchemistryviews.orgbenzo[1,2-b]oxirene could be a key factor in determining their charge transport capabilities. Furthermore, the introduction of heteroatoms, such as sulfur or selenium, into related benzannulated systems has been shown to influence their electronic structure and nonlinear optical properties, providing another avenue for tuning the material's characteristics. rsc.org The ability to modulate the frontier orbital energy levels through chemical modification is a powerful tool for designing high-performance organic semiconductors. researchgate.net

Table 2: Factors Influencing Charge Transport in Cycloocta nih.govchemistryviews.orgbenzo[1,2-b]oxirene Derivatives

Structural/Electronic FactorInfluence on Charge TransportRelevant Findings in Related Systems
Conformation of the Cyclooctatetraene RingAffects π-orbital overlap and solid-state packing.Non-planar tub-shaped geometry is typical for COT. wikipedia.orgnih.govmdpi.com
Aromaticity/AntiaromaticityModulates HOMO-LUMO gap and charge mobility.Antiaromatic dehydrobenzo[n]annulenes can have higher hole mobilities. rsc.org
Substituent Effects (Electron-donating/withdrawing)Tunes frontier molecular orbital energy levels.A practical means to manipulate HOMO and LUMO energies. nih.gov
Heteroatom IncorporationAlters electronic structure and can enhance charge transport.Selenophene-annulated helicenes show large nonlinear optical properties. rsc.org

Molecular Switches and Photoresponsive Materials

Molecular switches are molecules that can be reversibly interconverted between two or more stable states in response to external stimuli such as light, heat, or chemical signals. chemistryviews.orgnih.gov This property makes them attractive for a variety of applications, including data storage, molecular machines, and drug delivery. nih.govnih.gov Photoresponsive materials, a subset of molecular switches, change their properties upon light irradiation. nih.gov

The structure of Cycloocta nih.govchemistryviews.orgbenzo[1,2-b]oxirene contains features that could potentially be exploited for the design of molecular switches. The strained oxirene ring is a chemically sensitive functional group that could be opened or closed in response to a specific chemical trigger. More interestingly, the conjugated benzocyclooctatetraene system offers a platform for photo-induced transformations.

Photoresponsive behavior often arises from photochemical reactions such as E/Z isomerizations or cycloadditions. chemistryviews.orgnih.gov For example, some cyanostilbene derivatives can undergo [2+2] photocycloaddition reactions in the solid state, leading to significant changes in their fluorescence and mechanical properties. nih.govrsc.org It is conceivable that derivatives of Cyclooctatetra nih.govchemistryviews.orgbenzo[1,2-b]oxirene could be designed to undergo similar photo-induced transformations. The conformational flexibility of the cyclooctatetraene ring could also play a role in the switching process, potentially leading to large-amplitude changes in molecular shape upon stimulation. The development of such a system would represent a novel strategy for the construction of advanced photoresponsive materials. nih.gov

Other Emerging Chemical Applications (e.g., Corrosion Inhibitors)

No research has been published on the use of Cycloocta beilstein-journals.orgprepchem.combenzo[1,2-b]oxirene as a corrosion inhibitor or for any other emerging chemical applications.

Future Research Directions in Cycloocta 1 2 Benzo 1,2 B Oxirene Chemistry

Development of Novel and Efficient Synthetic Routes

The primary and most immediate research challenge would be the development of a viable synthetic pathway to Cycloocta nih.govbenzo[1,2-b]oxirene. Given its complex, fused-ring structure, this would likely involve a multi-step synthesis. Future research would focus on:

Precursor Synthesis: The initial efforts would be directed towards the synthesis of a suitable precursor, likely a cycloocta[b]naphthalene (B11945028) derivative. The synthesis of benzo-fused ring systems often employs transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct the core scaffold. beilstein-journals.org

Epoxidation Strategies: The introduction of the oxirene (B85696) ring would be a critical step. Research would explore various epoxidation methods on the corresponding arene precursor. This could involve direct oxidation using reagents like peroxy acids or the use of metal-catalyzed oxidation systems. researchgate.netosti.gov The regioselectivity and stereoselectivity of the epoxidation would be a key area of investigation, as different faces of the arene could be susceptible to attack. acs.org The choice of oxidant and catalyst would be crucial in controlling the outcome of this reaction.

A hypothetical synthetic approach is outlined below:

StepReaction TypePotential ReagentsKey Challenges
1AnnulationDiels-Alder or other cycloadditionsRegio- and stereocontrol
2AromatizationDehydrogenationHarsh conditions may be required
3Epoxidationm-CPBA, Oxone, Ti(IV)/TBHPSelectivity and stability of the product

In-Depth Mechanistic Studies for Controlled Reactivity

Due to the high ring strain of the oxirene moiety, Cycloocta nih.govbenzo[1,2-b]oxirene is expected to be highly reactive. wikipedia.orgchemistrysteps.com Understanding the mechanisms of its reactions would be paramount for controlling its chemical behavior.

Ring-Opening Reactions: The oxirene ring is susceptible to opening by both nucleophiles and electrophiles. nih.govlibretexts.org Mechanistic studies would investigate the regioselectivity of the ring-opening, which would be influenced by electronic and steric factors of the fused ring system. The attack could occur at either of the two carbons of the epoxide, leading to different products. libretexts.org

Rearrangement Reactions: Arene oxides are known to undergo rearrangement reactions to form more stable phenolic compounds, a process known as the NIH shift. Investigating the propensity of Cycloocta nih.govbenzo[1,2-b]oxirene to undergo similar rearrangements would be a key research area. The influence of the fused cycloocta ring on the mechanism and outcome of such rearrangements would be of fundamental interest.

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry would be an invaluable tool in the study of Cycloocta nih.govbenzo[1,2-b]oxirene, especially given its likely high reactivity and potential instability.

Structural and Stability Analysis: Density Functional Theory (DFT) and other high-level computational methods would be used to predict the ground-state geometry, strain energy, and electronic structure of the molecule. nih.gov These calculations could provide insights into its kinetic and thermodynamic stability.

Reaction Pathway Modeling: Theoretical studies could be employed to model the reaction pathways for its synthesis and subsequent transformations. This would help in predicting the feasibility of proposed synthetic routes and in understanding the mechanisms of its reactions, such as ring-opening and rearrangement. nih.gov

Exploration of New Chemical Transformations

The unique structural and electronic properties of Cycloocta nih.govbenzo[1,2-b]oxirene could enable novel chemical transformations.

Cycloaddition Reactions: The strained oxirene ring could potentially participate in cycloaddition reactions with various dienophiles or dipolarophiles, leading to the formation of new and complex polycyclic systems.

Transition Metal-Catalyzed Reactions: The interaction of the strained ring system with transition metals could lead to novel catalytic cycles and transformations, such as C-H activation or ring-opening cross-coupling reactions.

Rational Design for Tailored Chemical Applications

Based on the fundamental understanding of its reactivity, future research could focus on the rational design of derivatives of Cycloocta nih.govbenzo[1,2-b]oxirene for specific applications.

Functionalization: The introduction of various functional groups onto the cycloocta or benzo rings could be explored to modulate the electronic properties and reactivity of the oxirene moiety. This could be used to fine-tune the molecule for applications in materials science or as a synthetic intermediate.

Probe for Biological Systems: Arene oxides are known intermediates in the metabolism of aromatic compounds and can exhibit biological activity. nih.gov Derivatives of Cycloocta nih.govbenzo[1,2-b]oxirene could be designed as probes to study enzymatic processes or as potential bioactive molecules.

Synthesis of Complex Architectures Incorporating the Fused Oxirene Moiety

The highly reactive nature of the fused oxirene could be harnessed as a key building block in the synthesis of more complex molecular architectures.

Tandem Reactions: The ring-opening of the oxirene could be designed to trigger a cascade of subsequent reactions, allowing for the rapid construction of intricate polycyclic frameworks in a single synthetic operation.

Precursor to Novel Materials: The incorporation of the Cycloocta nih.govbenzo[1,2-b]oxirene unit into larger conjugated systems or polymers could lead to new materials with interesting electronic or photophysical properties. The synthesis of such materials would be a long-term research goal, building upon the foundational knowledge of the parent molecule's chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.